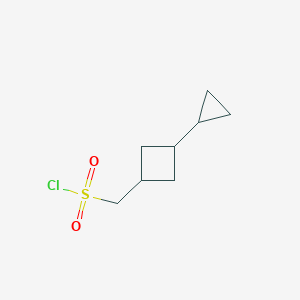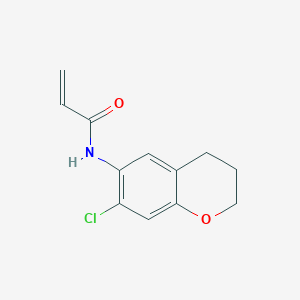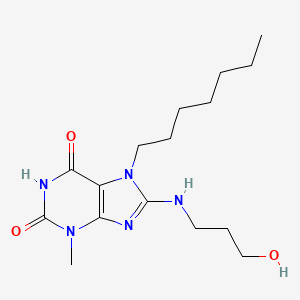![molecular formula C26H20N2O4S B2929268 (3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 897832-54-1](/img/structure/B2929268.png)
(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H20N2O4S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy (PDT)
The furan and thiophene moieties present in the compound indicate potential for use in Photodynamic Therapy . PDT involves the use of photoactive compounds that, upon activation by light, produce reactive oxygen species capable of killing cancer cells . The compound’s structure suggests it could be designed to target specific cancer cells, minimizing damage to surrounding healthy tissue.
Organic Photovoltaic Cells
Compounds with furan and thiophene rings are often used in the development of organic photovoltaic cells . These cells convert solar energy into electricity through the photovoltaic effect. The methoxy groups in the compound could enhance the solubility and processing characteristics, making it a candidate for use in solar cell layers .
Chemical Sensing
The presence of multiple aromatic systems in the compound suggests applications in chemical sensing . Such compounds can be used to detect the presence of various ions or molecules, acting as a fluorescent probe or part of a sensor array. The specific structure could allow for high selectivity and sensitivity in detection .
Nonlinear Optical Materials
Nonlinear optical materials are essential for various photonic applications. The conjugated system and the presence of heteroatoms in the compound suggest it could have significant nonlinear optical properties , making it useful for applications like optical switching and modulation .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be explored for drug design, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of diseases like cancer, and the compound’s unique structure could interact with specific kinases, leading to new therapeutic agents .
properties
IUPAC Name |
[3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-30-17-9-5-15(6-10-17)20-14-19(21-4-3-13-32-21)22-23(27)25(33-26(22)28-20)24(29)16-7-11-18(31-2)12-8-16/h3-14H,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBGWVRCFQZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)
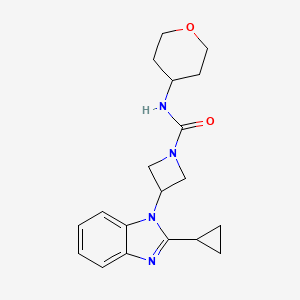

![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

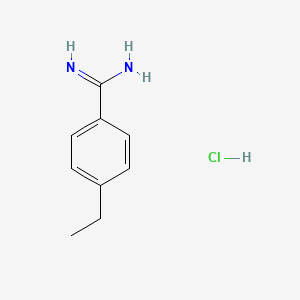
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)
